molecular formula C11H12FIN4O3 B15093748 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- CAS No. 1440537-27-8

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-

Cat. No.: B15093748
CAS No.: 1440537-27-8
M. Wt: 394.14 g/mol
InChI Key: WYSCBUKBHNIZLJ-IOSLPCCCSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-: is a purine nucleoside analogue. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Chemical Reactions Analysis

7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- involves the inhibition of DNA synthesis and the induction of apoptosis . This compound targets specific molecular pathways and enzymes involved in cell proliferation and survival, leading to the selective killing of cancer cells.

Comparison with Similar Compounds

Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- include:

These compounds share similar structural features and biological activities, but each has unique properties and applications that make them valuable in different research and therapeutic contexts.

Properties

CAS No.

1440537-27-8

Molecular Formula

C11H12FIN4O3

Molecular Weight

394.14 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12FIN4O3/c12-7-8(19)5(2-18)20-11(7)17-1-4(13)6-9(14)15-3-16-10(6)17/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7-,8-,11-/m1/s1

InChI Key

WYSCBUKBHNIZLJ-IOSLPCCCSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)I

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)I

Origin of Product

United States

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